![molecular formula C12H11FN2O3S B4973497 2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid is a synthetic compound with potential applications in the field of medicinal chemistry. It is commonly known as fluoroquinolone and belongs to the class of broad-spectrum antibiotics. This compound has been widely studied due to its potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid involves the inhibition of bacterial DNA synthesis. Fluoroquinolone targets the enzyme DNA gyrase, which is responsible for the supercoiling of bacterial DNA. By inhibiting this enzyme, fluoroquinolone prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid has been shown to have a low toxicity profile in vitro and in vivo studies. However, like all antibiotics, it can have adverse effects on the gut microbiome, leading to gastrointestinal disturbances. Fluoroquinolone has also been associated with the development of tendinitis and tendon rupture, particularly in elderly patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid is its broad-spectrum antibacterial activity. This makes it a useful tool for studying bacterial infections in vitro and in vivo. However, its use in lab experiments is limited by its potential to induce the development of antibiotic resistance in bacteria. Therefore, it is important to use fluoroquinolone judiciously and in combination with other antibiotics.
Future Directions
For the study of fluoroquinolone include the development of new derivatives, investigation of its potential in the treatment of bacterial infections, and exploration of its role in the treatment of bacterial biofilms.
Synthesis Methods
The synthesis of 2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid involves the reaction of 3-amino-4-fluorobenzoic acid with isobutyric anhydride in the presence of a catalyst. The resulting product is then treated with thioacetic acid to form the final product. The yield of the synthesis process is typically high, and the product can be purified by recrystallization.
Scientific Research Applications
2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Fluoroquinolone has also been found to be effective against bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.
properties
IUPAC Name |
2-(3-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-3-7(13)5-8/h2-5,9H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEVBVKZHCNGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
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